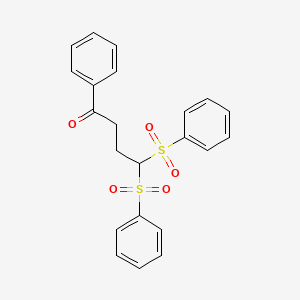
4,4-Di(benzenesulfonyl)-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Di(benzenesulfonyl)-1-phenylbutan-1-one is an organic compound characterized by its unique structure, which includes two benzenesulfonyl groups attached to a phenylbutanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Di(benzenesulfonyl)-1-phenylbutan-1-one typically involves the reaction of benzenesulfonyl chloride with 1-phenylbutan-1-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride groups onto the phenylbutanone backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Di(benzenesulfonyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylbutanone derivatives.
Aplicaciones Científicas De Investigación
4,4-Di(benzenesulfonyl)-1-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4,4-Di(benzenesulfonyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular pathways by modifying key signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dinitrodiphenyl ether: Similar in structure but contains nitro groups instead of sulfonyl groups.
4,4’-Oxydibenzenesulfonyl hydrazide: Contains hydrazide groups instead of the ketone group.
Uniqueness
4,4-Di(benzenesulfonyl)-1-phenylbutan-1-one is unique due to its specific combination of sulfonyl groups and phenylbutanone backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
87625-86-3 |
|---|---|
Fórmula molecular |
C22H20O5S2 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
4,4-bis(benzenesulfonyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C22H20O5S2/c23-21(18-10-4-1-5-11-18)16-17-22(28(24,25)19-12-6-2-7-13-19)29(26,27)20-14-8-3-9-15-20/h1-15,22H,16-17H2 |
Clave InChI |
FUPJWNYREMUSCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCC(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


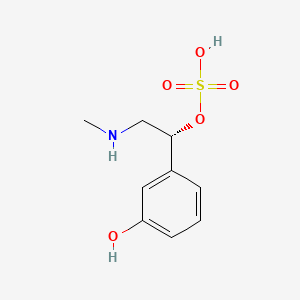
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)

![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)
![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)
![Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B14409017.png)
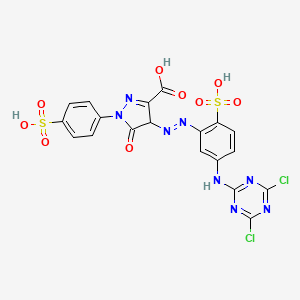

![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409026.png)
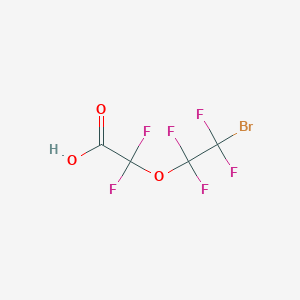
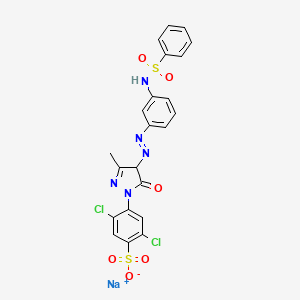
![[(1-Carboxypropyl)amino]propanedioic acid](/img/structure/B14409048.png)
![2-Phenylpyrido[3,4-b]pyrazine](/img/structure/B14409052.png)

